molecular formula C9H12OS B1274045 5-Butylthiophene-2-carbaldehyde CAS No. 98954-25-7

5-Butylthiophene-2-carbaldehyde

Cat. No. B1274045
CAS RN: 98954-25-7
M. Wt: 168.26 g/mol
InChI Key: YVJZBWYUBZHTKJ-UHFFFAOYSA-N
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Description

5-Butylthiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The butyl group attached to the thiophene ring at the fifth position and the aldehyde functional group at the second position make this compound a specific and potentially useful derivative for various chemical applications.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One such method is the domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, which provides a direct and eco-friendly approach to synthesize substituted thiophene aldehydes . Although the paper does not specifically mention 5-butylthiophene-2-carbaldehyde, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which imparts unique electronic and steric properties to the molecule. The presence of an aldehyde group in 5-butylthiophene-2-carbaldehyde would influence its reactivity and interaction with other molecules. The paper on carbazole-linked phenothiazine derivatives provides insights into the structural analysis using DFT-B3LYP techniques, which could be applied to study the molecular structure of 5-butylthiophene-2-carbaldehyde as well .

Chemical Reactions Analysis

Thiophene aldehydes can undergo various chemical reactions, including coupling reactions with organometallic reagents. The Barbier-type carbonyl addition reactions described in the synthesis of tetrahydrothiophene-3-carbaldehydes demonstrate the potential for stereocontrolled synthesis of functionalized thiophene derivatives . This knowledge can be extrapolated to understand the reactivity of 5-butylthiophene-2-carbaldehyde in similar chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their functional groups. For instance, the presence of a butyl group could affect the compound's hydrophobicity, solubility, and boiling point. The aldehyde group would contribute to the compound's reactivity, particularly in condensation reactions. The study of pyran-2-carbaldehyde acetals provides an example of how substituents affect the properties and reactivity of aldehyde compounds . Although the paper focuses on a different class of compounds, the principles of reactivity and property changes due to substituents are relevant to 5-butylthiophene-2-carbaldehyde.

Scientific Research Applications

Biological Evaluation and Therapeutic Potential

5-Butylthiophene-2-carbaldehyde and its derivatives exhibit significant biological activities. For instance, novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, showed promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. One such derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was also an effective NO scavenger (Ali et al., 2013).

Advancements in Organic Synthesis

The compound plays a crucial role in the development of new synthetic methodologies. For example, a methodology for the synthesis of highly functionalized tetrahydrothiophenes, potentially useful in biochemistry and pharmaceutical science, was developed. This involves organocatalytic Michael-aldol domino reactions, producing diastereomerically pure tetrahydrothiophene carbaldehydes with excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).

Application in Material Science

In material science, thiophene carbaldehydes have been utilized in the preparation of compounds with unique properties. For instance, a study highlighted the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, which showcases efficient and eco-friendly synthesis protocols (Chen et al., 2014). Additionally, research into the photochemical synthesis of phenyl-2-thienyl derivatives demonstrated the reactivity of thiophene carbaldehydes under specific conditions, contributing to advancements in photochemistry (Antonioletti et al., 1986).

Pharmaceutical Research and Drug Design

5-Butylthiophene-2-carbaldehyde and its derivatives have been explored in pharmaceutical research for their potential in drug design. A study on novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives synthesized from thiophene-2-carbaldehyde showed promising antileishmanial activity against Leishmania major, highlighting its potential in developing new therapeutic agents (Sadat-Ebrahimi et al., 2019).

Safety And Hazards

5-Butylthiophene-2-carbaldehyde is associated with certain safety hazards. It has been classified under GHS07 and the signal word for this compound is "Warning" . Precautionary statements include P261, P305, P351, and P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-butylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJZBWYUBZHTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395360
Record name 5-butylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butylthiophene-2-carbaldehyde

CAS RN

98954-25-7
Record name 5-butylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This Example illustrates the preparation of 4-[2-(5-n-butylthiophen-2-yl)-trans-cyclopropylmethyl]-2,6-cis-dimethylmorpholine (Compound No. 8 in Table I). Phosphorus oxychloride (12.02 g, 0.078 mol) was added dropwise to N-methylformanilide (10.62 g, 0.079 mol) and a yellow solid was produced. This was cooled to 0° C. for 1/2 hour, then 2-n-butylthiophene (10 g, 0.071 mol) was added dropwise and the mixture stirred at room temperature for 3 hours. The mixture was poured into ice/water, neutralised with sodium carbonate and extracted into diethyl ether. The ethereal extracts were washed with water, dried over anhydrous sodium sulphate and the solvent removed to give a brown oil. Purification by column chromatography (silica eluted with petroleum ether/ethyl acetate 9:1) gave 5-n-butyl-2-thiophenecarboxaldehyde (11.8 g, 99%). Sodium hydride (6.63 g-50% suspension in oil, 0.138 mol) was washed with petroleum ether, suspended in dry DMSO (100 ml) and heated with stirring at 60°-70° C. for 2 hours. The reaction mixture was then cooled to 15° C. and methyltriphenylphosphonium bromide (48.72 g, 0.136 mol) was added portionwise with rapid stirring over a 1/2 hour period. The reaction mixture was stirred at room temperature for a further 1 hour after the addition and 5-n-butyl-2-thiophenecarboxaldehyde (23 g, 0.137 mol) was added dropwise over a period of 1 hour. The resultant reaction mixture was stirred at room temperature for 12 hours, poured into water (300 ml) and extracted with ether (4×150 ml). The ethereal extracts were washed with water (4×100 ml) and dried over anhydrous sodium sulphate. Removal of the solvent gave a yellow oil which was purified by column chromatography (silica eluted with petroleum ether/ethyl acetate 9:1) to give (5-n-butylthiophen-2-yl)-ethylene (18.5 g, 82%). Ethyl diazoacetate (13.0 g, 0.11 mol) in dry dichloromethane (150 ml) was added dropwise to a solution of (5-n-butylthiophen-2-yl)-ethylene (18.3 g, 0.11 mol) and anhydrous copper (II) sulphate (0.3 g) in dry dichloromethane (50 ml) at 90° C. by means of a syringe pump over a period of 5 hours. The dichloromethane was distilled over during the addition. After complete addition the remaining dichloromethane was removed in vacuo and the resulting brown oil purified by column chromatography (silica eluted with petroleum ether/ethyl acetate 1:1) to give ethyl 2-(5-n-butylthiophen-2-yl)-cyclopropanecarboxylate (18 g, 71%).
Name
4-[2-(5-n-butylthiophen-2-yl)-trans-cyclopropylmethyl]-2,6-cis-dimethylmorpholine
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12.02 g
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10.62 g
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10 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Koßmehl, C Pithart - Zeitschrift für Naturforschung B, 1992 - degruyter.com
The synthesis and characterization of polysiloxanes containing styrylthiophene units as side groups are described. Polysiloxanes containing spacers with six or eleven methylene units …
Number of citations: 4 www.degruyter.com

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